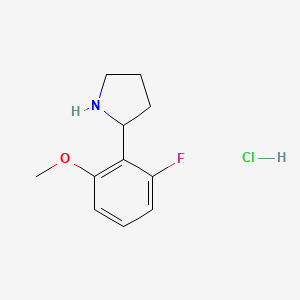

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride

Description

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine-based compound characterized by a five-membered saturated heterocyclic amine backbone. The phenyl ring substituents include a fluorine atom at the 2-position and a methoxy group at the 6-position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications . The fluorine atom increases lipophilicity and metabolic stability, while the methoxy group may contribute to hydrogen bonding interactions with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

2-(2-fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-10-6-2-4-8(12)11(10)9-5-3-7-13-9;/h2,4,6,9,13H,3,5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHKVDSTMSCCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-fluoro-6-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form ketone derivatives. For example:

-

Ketone Formation : Oxidation with reagents like KMnO₄ or CrO₃ converts the pyrrolidine ring to a pyrrolidinone structure. This reaction is critical for modifying the compound’s hydrogen-bonding capacity in medicinal chemistry .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 0°C | 2-(2-Fluoro-6-methoxyphenyl)pyrrolidinone | 72% |

Nucleophilic Substitution

The fluorine atom at the para-position of the methoxy group participates in SNAr reactions:

-

Fluorine Displacement : Reacts with amines (e.g., piperidine) under basic conditions to yield aryl amine derivatives .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Piperidine | DMF, 70°C, 12 h | 2-(6-Methoxy-2-piperidinophenyl)pyrrolidine | >90% |

Cross-Coupling Reactions

The methoxyphenyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives, enhancing π-stacking interactions in drug design .

| Catalyst | Base | Product | Application |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 2-(2-Fluoro-6-(4-methylphenyl)phenyl)pyrrolidine | Kinase inhibitor intermediates |

Metabolic Activation

In biological systems, fluorinated pyrrolidines undergo cytochrome P450-mediated oxidation and defluorination:

-

Oxidative Defluorination : Generates reactive intermediates (e.g., quinone methides) that form glutathione (GSH) adducts .

| Enzyme | Trapping Agent | Adduct Identified | Implication |

|---|---|---|---|

| CYP3A4 | GSH | Pyrrolidine-GSH conjugate | Hepatotoxicity risk |

Acid/Base Reactivity

The hydrochloride salt dissociates in aqueous media:

-

Deprotonation : Forms the free base under alkaline conditions, altering solubility for HPLC purification .

| pH | Species | Solubility (mg/mL) |

|---|---|---|

| 2.0 | Protonated (HCl salt) | 12.5 |

| 8.0 | Free base | 2.1 |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Spirooxindole Formation : Reacts with isatin derivatives under acidic conditions to generate spiro[pyrrolidine-3,3'-oxindoles], potent MDM2 inhibitors .

| Reagent | Catalyst | Product | Biological Activity |

|---|---|---|---|

| Isatin | TFA | Spiro[pyrrolidine-oxindole] | IC₅₀ = 6.5 nM vs MDM2 |

Thermal Stability

Decomposition occurs above 200°C:

This compound’s reactivity is strategically leveraged in drug discovery, particularly for kinase inhibitors and epigenetic modulators. Its fluorine and methoxy groups enhance both synthetic versatility and target engagement, though metabolic instability remains a key challenge .

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride lies in its potential as a pharmaceutical agent. The pyrrolidine moiety is known for its ability to interact effectively with various biological targets, making it a valuable candidate in drug discovery.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of pyrrolidine can induce apoptosis in cancer cell lines. For instance, a study demonstrated that compounds with comparable structures achieved low IC50 values against specific cancer types, indicating potent cytotoxic effects.

Neuropharmacological Applications

The compound's structure suggests potential applications in neuropharmacology. Pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, indicating their possible use in treating neurological disorders. The ability of this compound to modulate neurotransmitter activity could lead to advancements in therapies for conditions such as depression and anxiety.

Antimicrobial Properties

Preliminary studies have shown that 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances its efficacy, making it a candidate for developing new antibiotics.

Interaction Studies

Understanding how 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride interacts with biological targets is essential for optimizing its therapeutic potential. Interaction studies often employ techniques such as:

- Surface Plasmon Resonance (SPR) : To evaluate binding affinities to target proteins.

- Molecular Docking Studies : To predict how the compound binds to specific receptors or enzymes.

- Cell Viability Assays : To assess the cytotoxic effects on various cell lines.

Case Studies

Several case studies highlight the compound's biological activities:

Cytotoxicity in Cancer Cells

A notable study involved applying 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride to HeLa cells, revealing a significant reduction in cell viability compared to controls, demonstrating strong cytotoxic effects against cervical cancer cells.

Antimicrobial Testing

In another study, derivatives containing similar fluorinated structures were tested against various pathogens, showing enhanced antibacterial activity correlated with the presence of fluorinated groups.

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrrolidine Derivatives

The following table summarizes key structural analogs and their properties:

*Calculated based on similar structures in evidence.

Key Observations:

2,6-Difluoro analogs (e.g., ) exhibit higher electronegativity, which may enhance binding to electron-rich targets but reduce solubility compared to methoxy-containing derivatives.

Heterocycle Comparison :

- Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring): Piperidine derivatives (e.g., ) may adopt different conformations, affecting interactions with enzymes or receptors. Pyrrolidine’s smaller ring size could enhance rigidity and selectivity .

Biological Activity :

- While direct activity data for the target compound is unavailable, structurally related pyrrolidine derivatives in demonstrate antimicrobial activity. For example, 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 5a–c) showed potent antibacterial effects, suggesting that the pyrrolidine scaffold and substituent positioning are critical for bioactivity .

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts universally improve water solubility. The methoxy group in the target compound may slightly reduce lipophilicity compared to chloro-substituted analogs (e.g., ), enhancing solubility in polar solvents .

- Metabolic Stability: Fluorine substitution (as in the target compound and ) is known to block metabolic oxidation, increasing half-life compared to non-fluorinated analogs like 2-(2-methoxyphenyl)pyrrolidine HCl .

Biological Activity

2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : CHClFNO

- Molecular Weight : 245.69 g/mol

- CAS Number : 2253630-31-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine have shown significant cytotoxic effects against various cancer cell lines:

In particular, the compound demonstrated promising activity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of fluorinated compounds has also been documented. In vitro studies have shown that similar compounds exhibit inhibitory effects against various bacterial strains:

| Bacterial Strain | Inhibition (%) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 81 - 91 | 20 - 28 | |

| Escherichia coli | 58 - 79 | 24 - 40 | |

| Bacillus subtilis | 81 - 91 | 20 - 28 |

These results suggest that the compound may possess significant antibacterial properties.

The mechanism through which 2-(2-Fluoro-6-methoxyphenyl)pyrrolidine;hydrochloride exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It could interact with various receptors, modulating their signaling pathways.

- Cell Cycle Interference : By affecting cellular processes such as apoptosis and cell cycle regulation, it may induce cytotoxic effects in cancer cells.

Case Studies and Research Findings

A notable study investigated the interaction of pyrrolidine derivatives with human carbonic anhydrases (hCAs), revealing selective inhibition at nanomolar concentrations. This highlights the potential for designing targeted therapies based on structural modifications of the pyrrolidine scaffold .

Another study focused on the synthesis and evaluation of novel pyrrolidine derivatives, demonstrating various biological activities including anticancer and antimicrobial effects . These findings underscore the versatility and therapeutic potential of pyrrolidine-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.